molecular formula C15H21N3O2 B14014667 Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate CAS No. 7494-27-1

Ethyl 4-(hexahydroimidazo[1,5-a]pyrazin-2(3h)-yl)benzoate

Cat. No.: B14014667
CAS No.: 7494-27-1
M. Wt: 275.35 g/mol
InChI Key: BXJXIIHIVYFWFB-UHFFFAOYSA-N
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Description

Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester is a complex organic compound that features a benzoic acid moiety linked to a hexahydroimidazo[1,5-a]pyrazine ring system through an ethyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester typically involves multi-step organic reactions. One common approach is the condensation of benzoic acid derivatives with hexahydroimidazo[1,5-a]pyrazine intermediates, followed by esterification with ethanol under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts, such as Brønsted acids or metal complexes, can enhance reaction efficiency and selectivity. Additionally, purification steps like recrystallization, distillation, or chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include benzoate salts, reduced imidazo[1,5-a]pyrazine derivatives, and substituted esters or amides. These products can be further functionalized for use in various applications .

Mechanism of Action

The mechanism of action of Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The imidazo[1,5-a]pyrazine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid,4-(hexahydroimidazo[1,5-a]pyrazin-2(3H)-yl)-, ethyl ester is unique due to the combination of its benzoic acid and hexahydroimidazo[1,5-a]pyrazine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

7494-27-1

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

ethyl 4-(3,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-2-yl)benzoate

InChI

InChI=1S/C15H21N3O2/c1-2-20-15(19)12-3-5-13(6-4-12)18-10-14-9-16-7-8-17(14)11-18/h3-6,14,16H,2,7-11H2,1H3

InChI Key

BXJXIIHIVYFWFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3CNCCN3C2

Origin of Product

United States

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